1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
“1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a product used for proteomics research . It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .
Synthesis Analysis
Recent developments in the synthesis of β-carboline alkaloids and closely related derivatives have been described in a review . The focus is on the key steps with improved procedures and synthetic approaches . Another study identified 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as the active compound with anti-adipogenic effects using solvent fractionation and chromatographic analysis .Molecular Structure Analysis
The molecular formula of “this compound” is C15H18N2O2 .Chemical Reactions Analysis
In one study, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) was found to significantly downregulate SREBP1c/SREBP2 mRNAs by 47.8% and 69.2%, respectively, along with the target genes FAS, ACC, and HMGCR by 79.0%, 77.0%, and 40.9%, respectively .Scientific Research Applications
Synthetic Chemistry Applications
The compound's relevance in synthetic chemistry is highlighted through its involvement in various synthesis processes. For instance, an expedient phosphine-catalyzed [4 + 2] annulation has been developed to synthesize highly functionalized tetrahydropyridines, showcasing the compound's role in facilitating complex chemical reactions and producing regioselective adducts with excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, the study on late-stage β-C(sp3)-H deuteration of carboxylic acids further exemplifies the compound's application in modifying bioactive molecules and related frameworks, highlighting its versatility in chemical synthesis (Uttry, Mal, & van Gemmeren, 2021).
Environmental and Food Chemistry
The occurrence of related aminopolycarboxylates in the aquatic environment of Germany was investigated, underscoring the environmental impact and the widespread presence of compounds related to 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in water sources (Schmidt, Fleig, Sacher, & Brauch, 2004). Moreover, tetrahydro-beta-carboline alkaloids, structurally similar to the compound , have been found in fruits and fruit juices, where they act as antioxidants and radical scavengers, suggesting potential health benefits and contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(2)13-10(8-12(17-15)14(18)19)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,3,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKIDYZBWCSUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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